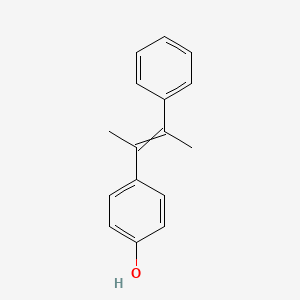
4-(3-Phenylbut-2-en-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Phenylbut-2-en-2-yl)phenol is an organic compound with a complex structure that includes both phenyl and phenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylbut-2-en-2-yl)phenol typically involves the reaction of phenol with 3-phenylbut-2-en-2-one under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Phenylbut-2-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(3-Phenylbut-2-en-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Phenylbut-2-en-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The compound’s structure allows it to participate in redox reactions, contributing to its antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-3-buten-2-ol: Shares a similar structure but lacks the phenol group.
4-Phenylbut-3-en-2-one: Contains a carbonyl group instead of a hydroxyl group.
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
Uniqueness
4-(3-Phenylbut-2-en-2-yl)phenol is unique due to the presence of both phenyl and phenol groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
919789-89-2 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
4-(3-phenylbut-2-en-2-yl)phenol |
InChI |
InChI=1S/C16H16O/c1-12(14-6-4-3-5-7-14)13(2)15-8-10-16(17)11-9-15/h3-11,17H,1-2H3 |
Clave InChI |
DWGFIZJJMGBVHD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)C1=CC=C(C=C1)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


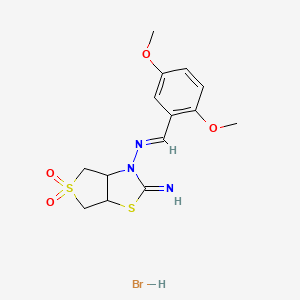
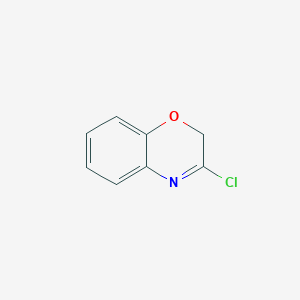
![(2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B12618258.png)

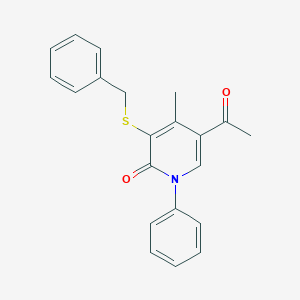
![N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12618272.png)
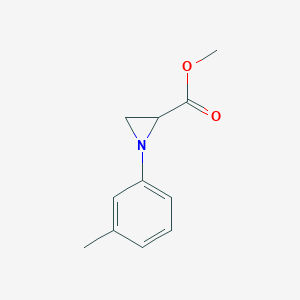
![3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL](/img/structure/B12618282.png)

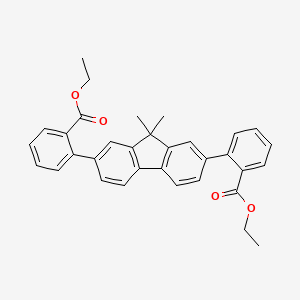
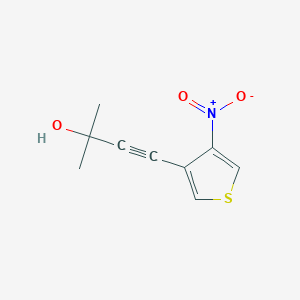
![1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12618306.png)
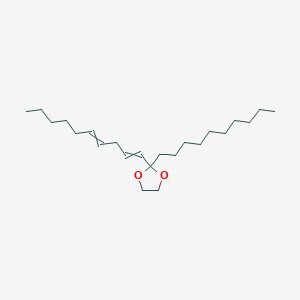
![N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide](/img/structure/B12618337.png)
